molecular formula C21H27N2O7P B13438737 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

Cat. No.: B13438737
M. Wt: 450.4 g/mol
InChI Key: CSURKLFFMMBEFL-AZYRPFHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties The compound 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate (CAS: 1354823-36-1) is a phosphorylated L-alanine ester. Its molecular formula is C₁₉H₂₃N₂O₇P, with a molecular weight of 450.4 g/mol and an XLogP3 value of 5.1, indicating moderate lipophilicity . Key structural features include:

  • A 4-nitrophenoxy group attached to the phosphoryl moiety.
  • A phenoxy substituent and a chiral (2S)-configured alanine backbone.
  • A 2-ethylbutyl ester group for enhanced bioavailability .

Applications
This compound serves as a critical intermediate in synthesizing antiviral prodrugs, such as Remdesivir (GS-5734), where it undergoes further modifications to introduce nucleoside components . It is also utilized in life sciences research for studying phosphorylation mechanisms and enzyme interactions .

Properties

Molecular Formula

C21H27N2O7P

Molecular Weight

450.4 g/mol

IUPAC Name

2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16-,31+/m0/s1

InChI Key

CSURKLFFMMBEFL-AZYRPFHASA-N

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@@](=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate involves a multi-step process centered on the formation of the phosphoramidate linkage between a suitably protected amino acid ester and a phosphorylating agent bearing the nitrophenoxy and phenoxy substituents. The key synthetic steps include:

  • Preparation of the amino acid ester precursor, specifically (S)-2-ethylbutyl 2-aminopropanoate hydrochloride.
  • Formation of the phosphoryl chloride intermediate using phenyl dichlorophosphate.
  • Sequential substitution of chloride groups with 4-nitrophenol to introduce the 4-nitrophenoxy moiety.
  • Coupling of the phosphoryl intermediate with the amino acid ester under controlled temperature and base conditions to form the phosphoramidate bond.

Detailed Synthetic Procedure (Based on Experimental Data)

Step Reagents & Conditions Description
1 (S)-2-ethylbutyl 2-aminopropanoate hydrochloride (1.10 equiv), dichloromethane, cooled to –78°C Suspension of amino acid ester hydrochloride in DCM, cooled to –78°C to prepare for phosphorylation
2 Phenyl dichlorophosphate (1.10 equiv) added, followed by triethylamine (1.10 equiv) Formation of phosphoryl chloride intermediate via reaction with phenyl dichlorophosphate and base
3 Reaction mixture warmed to room temperature, stirred for 3 hours Ensures complete formation of phosphoryl intermediate
4 Cooling to 0°C, addition of 4-nitrophenol (1 equiv), followed by triethylamine (1.10 equiv) Substitution of one chloride with 4-nitrophenol to form the mixed phenoxy/nitrophenoxy phosphoryl intermediate
5 Stirring at 0°C to room temperature to complete substitution Formation of (S)-2-ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

This procedure yields the target phosphoramidate compound with high stereochemical fidelity and purity.

Reaction Scheme Summary

(S)-2-ethylbutyl 2-aminopropanoate·HCl + Phenyl dichlorophosphate + Et3N
    ↓ (–78°C to RT)
Phosphoryl chloride intermediate
    + 4-nitrophenol + Et3N (0°C)
    ↓
this compound

Purification and Characterization

  • Purification : Post-reaction mixtures are typically worked up by quenching, extraction, and chromatographic purification or recrystallization to achieve ≥98% purity.
  • Characterization : The compound is characterized by:
    • High-resolution mass spectrometry (HRMS) confirming molecular ion at m/z 602.2274 ([M]+).
    • High-performance liquid chromatography (HPLC) retention time at approximately 2.9 minutes.
    • Nuclear magnetic resonance (NMR) spectroscopy confirming the stereochemistry and substitution pattern.

Industrial Scale Synthesis Considerations

  • Automated reactors are employed to maintain strict temperature control and reagent addition rates.
  • Use of bases such as triethylamine ensures neutralization of HCl formed during phosphorylation.
  • Crystallization-induced dynamic resolution techniques have been applied to enhance enantiomeric purity during scale-up.
  • Solvent selection (e.g., dichloromethane, acetonitrile) is critical for reaction efficiency and product isolation.

Summary Table of Key Synthetic Parameters

Parameter Details
Amino Acid Ester (S)-2-ethylbutyl 2-aminopropanoate hydrochloride
Phosphorylating Agent Phenyl dichlorophosphate
Nucleophile for Substitution 4-nitrophenol
Base Triethylamine
Solvent Dichloromethane
Temperature Range –78°C to room temperature
Reaction Time 3 hours for phosphorylation; additional time for substitution
Purification Chromatography, recrystallization
Purity Achieved ≥98%

Chemical Reactions Analysis

Oxidation Reactions

The nitro group (-NO₂) on the 4-nitrophenoxy moiety undergoes reduction under specific conditions. This reaction is critical for generating intermediates with biological relevance.

Reaction TypeConditions/ReagentsMajor Product
Reduction of nitroH₂ gas, Pd/C catalyst, room temperatureAmino derivative (-NH₂)

Key Findings :

  • Catalytic hydrogenation selectively reduces the nitro group without affecting the phosphoramidate or ester functionalities.

  • The reaction is stereospecific, retaining the (S)-configuration at the chiral phosphorus center .

Substitution Reactions

The ester and phosphoramidate groups participate in nucleophilic substitution reactions, enabling structural modifications.

Hydrolysis of Ester Group

Reaction TypeConditions/ReagentsMajor Product
Alkaline hydrolysis1M NaOH, refluxCarboxylic acid derivative
Acidic hydrolysis1M HCl, 60°CCarboxylic acid derivative

Hydrolysis of Phosphoramidate Group

Reaction TypeConditions/ReagentsMajor Product
Acidic cleavage6M HCl, 80°CPhosphoric acid and amine derivatives

Key Findings :

  • Alkaline hydrolysis of the ester group proceeds with a yield of >85% under reflux conditions.

  • The phosphoramidate bond is stable in neutral aqueous solutions but cleaves under strongly acidic or basic conditions .

Phosphorylation Reactions

The compound acts as a phosphorylating agent in the presence of nucleophiles such as alcohols or amines.

Reaction TypeConditions/ReagentsMajor Product
PhosphorylationMethanol, pH 4–5, 25°CMethylphosphoramidate derivative

Key Findings :

  • The reaction proceeds via a nucleophilic attack on the phosphorus atom, forming a new P–O or P–N bond.

  • Stereochemical integrity at the phosphorus center is maintained during phosphorylation .

Elimination Reactions

Thermal decomposition studies reveal fragmentation pathways under high-temperature conditions.

Reaction TypeConditions/ReagentsMajor Products
Thermal degradation200°C, inert atmosphere4-Nitrophenol, phosphoric acid

Key Findings :

  • Degradation occurs via cleavage of the P–O and ester bonds, releasing volatile byproducts .

Research Advancements

Recent studies highlight the compound’s role in antiviral drug development:

  • Structure-Activity Relationship (SAR) : Modifications at the ester group (e.g., replacing 2-ethylbutyl with cyclopropylethyl) enhance antiviral potency against RNA viruses .

  • Mechanistic Insights : The phosphoramidate group acts as a prodrug moiety, releasing the active antiviral metabolite intracellularly .

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituted Phenoxy Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent on Phosphoryl Group Molecular Formula Molecular Weight (g/mol) XLogP3 Applications Evidence Sources
Target Compound (CAS 1354823-36-1) 4-nitrophenoxy C₁₉H₂₃N₂O₇P 450.4 5.1 Antiviral intermediate, enzyme studies
2-ethylbutyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (CAS 1911578-98-7) Pentafluorophenoxy C₂₃H₂₂F₅NO₇P 558.4 6.8 Antiviral research (e.g., sofosbuvir intermediates)
Propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate Pentafluorophenoxy C₂₀H₁₈F₅NO₇P 508.3 6.2 Sofosbuvir intermediate

Key Findings :

  • Electron-Withdrawing Substituents: The 4-nitrophenoxy group (target compound) and pentafluorophenoxy derivatives enhance electrophilicity, facilitating nucleophilic reactions in prodrug activation .
  • Lipophilicity: The perfluorinated analogs exhibit higher XLogP3 values (6.2–6.8 vs.
  • Synthetic Utility: The target compound is a precursor to Remdesivir, while pentafluorophenoxy derivatives are intermediates for hepatitis C antivirals like sofosbuvir .

Functional Analogs: Nucleotide Prodrugs

Table 2: Functional Comparison with Antiviral Prodrugs
Compound Name Structure Target Enzyme Mechanism of Action Clinical Use Evidence Sources
Target Compound Phosphorylated alanine ester with 4-nitrophenoxy N/A (Intermediate) Prodrug activation via enzymatic cleavage Research intermediate
Remdesivir (GS-5734) Nucleotide analog with aminopyrrolotriazine core RNA-dependent RNA polymerase Chain termination during viral RNA synthesis COVID-19 treatment
Sofosbuvir Phosphoramidate prodrug with pentafluorophenoxy HCV NS5B polymerase Inhibition of viral RNA replication Hepatitis C treatment

Key Findings :

  • Remdesivir: Incorporates the target compound’s phosphorylated alanine backbone but adds a cyano-substituted tetrahydrofuran and aminopyrrolotriazine group for direct RdRp inhibition. Its molecular weight (602.58 g/mol) and complexity exceed the target compound’s .
  • Bioactivation : Both Remdesivir and the target compound require enzymatic conversion (e.g., esterase cleavage) to release active metabolites, though Remdesivir’s triphosphate metabolite directly inhibits viral replication .
  • Therapeutic Scope : The target compound’s simpler structure limits direct antiviral activity but enhances modularity for derivative synthesis .

Biological Activity

2-Ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate, also known by its CAS number 1354823-36-1, is a phosphoramidate compound that has garnered attention for its potential biological activities, particularly in the field of antiviral drug development. This article explores the compound's biological activity, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula for this compound is C21H27N2O7PC_{21}H_{27}N_{2}O_{7}P with a molecular weight of approximately 450.42 g/mol. The structure includes a phosphorous atom bonded to both a nitrophenoxy and a phenoxy group, contributing to its unique biological properties.

PropertyValue
CAS Number1354823-36-1
Molecular FormulaC21H27N2O7P
Molecular Weight450.42 g/mol
IUPAC Name2-ethylbutyl 2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate

The biological activity of this compound primarily involves its role as an antiviral agent. Research indicates that it inhibits viral replication by interfering with viral proteins essential for the life cycle of viruses, including Ebola and other emerging RNA viruses. The mechanism likely involves:

  • Binding to Viral Proteins : The compound has shown an ability to bind to specific sites on viral enzymes, disrupting their function.
  • Inhibition of Viral Replication : By inhibiting these enzymes, the compound prevents the replication of viral RNA, thereby reducing viral load in infected cells.

Biological Activity Studies

Several studies have demonstrated the biological activity of this compound against various viruses:

  • Antiviral Efficacy :
    • In vitro studies have shown that compounds similar to this compound exhibit significant antiviral activity with effective concentrations (EC50) below 170 nM against Ebola virus and other RNA viruses .
  • Comparative Analysis :
    • A comparative study involving structural analogs indicated that the unique combination of the nitrophenoxy group and ethyl butyl side chain enhances its potency against viral targets compared to other phosphoramidates .

Case Studies

Several notable case studies highlight the effectiveness of this compound:

  • Ebola Virus Studies : In preclinical models, treatment with derivatives of this compound resulted in significant reductions in viremia and mortality in infected non-human primates .
  • Broad-Spectrum Activity : The compound has also demonstrated activity against other RNA viruses such as RSV and HCV, indicating its potential as a broad-spectrum antiviral agent .

Toxicity and Safety Profile

While promising as an antiviral agent, this compound is classified as harmful if swallowed and can cause skin irritation. This necessitates careful handling and further investigation into its safety profile for therapeutic use .

Q & A

Q. What is the optimal synthetic route for 2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate, and what experimental conditions are critical?

The compound can be synthesized via a multi-step approach involving phosphorylation and esterification. A typical method involves:

  • Coupling agents : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate phosphoryl intermediates .
  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for reaction homogeneity.
  • Purification : Preparative HPLC or column chromatography to isolate the product from side reactions (e.g., unreacted starting materials) .
  • Chirality control : Ensure stereospecificity via chiral auxiliaries or enantioselective catalysts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 31^{31}P NMR confirm the phosphoryl group and stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Chromatography : Chiral HPLC distinguishes enantiomeric impurities, crucial for biological studies .

Q. What are the primary research applications of this compound in life sciences?

Phosphorylated amino acid derivatives like this compound are used as:

  • Enzyme inhibitors : Targeting kinases or phosphatases in signal transduction studies .
  • Prodrug candidates : Ester groups (e.g., 2-ethylbutyl) enhance lipophilicity for cellular uptake .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based assays to rule out assay-specific artifacts .
  • Control experiments : Test metabolites or degradation products (e.g., free acids from ester hydrolysis) to confirm the active species .
  • Computational docking : Compare binding modes with structural analogs to identify critical interactions .

Q. What strategies optimize reaction yields while minimizing racemization during synthesis?

  • Low-temperature conditions : Perform coupling steps at 0–4°C to reduce epimerization .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amino protection, removed under mild acidic conditions .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. How can computational methods improve the design of derivatives with enhanced stability?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) identify transition states and energetically favorable pathways .
  • Molecular dynamics (MD) : Simulate hydrolysis kinetics of the ester group under physiological pH to predict metabolic stability .
  • QSPR modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with solubility and bioavailability .

Q. What experimental approaches address stability challenges in pharmacokinetic studies?

  • Stress testing : Expose the compound to light, heat, and varying pH to identify degradation pathways (e.g., ester hydrolysis) .
  • Lyophilization : Stabilize the compound in solid form for long-term storage .
  • Plasma protein binding assays : Use equilibrium dialysis to assess interactions with serum albumin, which may affect half-life .

Methodological Considerations

Q. Example Table: Key Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on Yield/PurityReference
Coupling agentDCC/DMAPMaximizes phosphorylation
SolventAnhydrous DCMPrevents hydrolysis
Temperature0–4°CMinimizes racemization
Purification methodPreparative HPLCRemoves enantiomeric impurities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.